Calix[6]arene
Overview
Description
Synthesis Analysis
The synthesis of Calix[6]arene involves several methods, including condensation reactions between phenolic precursors and formaldehyde. These reactions lead to the formation of the macrocyclic framework. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the active template approach, utilizing metal ions to guide the assembly of axle precursors around the macrocyclic cavity, has been successful in creating mechanically interlocked molecules containing Calix[6]arene .
Molecular Structure Analysis
Calix[6]arene’s structure comprises six phenolic units (aromatic rings) connected by methylene bridges. The upper rim of the macrocycle exhibits unique properties, allowing selective threading of axle-like components. The nonsymmetric arrangement of the wheels encircling the axle leads to diverse sequence isomers in 3rotaxanes. The three-dimensional architecture of Calix[6]arene plays a crucial role in its reactivity and binding properties .
Chemical Reactions Analysis
Scientific Research Applications
1. Fluorescent Probes and Smart Materials
Calix[n]arenes, including Calix[6]arene, have been developed into smart fluorescent probes used in various applications. These include molecular sensors, bioimaging, drug and gene delivery, self-assembly/aggregation, and the development of smart materials like gels, nonlinear optical materials, organic light-emitting diodes, and multiphoton materials. Fluorescent calix[4]arenes, a related variant, have shown potential in detecting cations, anions, and biomolecules, and their water-soluble forms (p-sulfonatocalix[4]arenes) have been explored for drug/gene delivery and enzymatic assays (Kumar et al., 2019).
2. Anti-Tumor Activities
Calixarene-based compounds, including Calix[6]arene derivatives, have demonstrated efficacy as therapeutic agents against cancer. Specific derivatives have shown potential in inducing cytotoxicity in various cancer cell lines and may act through mechanisms like cell cycle arrest and modulation of protein expression levels related to apoptosis (An et al., 2016).
3. Heavy Metal Ion Detection
Calix[4]arenes, closely related to Calix[6]arenes, have been used in detecting heavy metal ions. They have been integrated into chemically modified field-effect transistors (CHEMFETs) to transduce the selective complexation of heavy metal ions like silver, copper, cadmium, and lead into electrical signals. This application demonstrates the potential of calixarenes in environmental monitoring and detection technologies (Cobben et al., 1992).
4. Bioconjugation and Immunogenicity
Calix[4]arenes have been studied for bioconjugation to biomolecules and their immunogenicity, offering insights into their potential use in radioimmunotherapy. The study of calixarene conjugation to antibodies and serum albumins, and their immune response in animal models, highlights the versatile applications of calixarenes in biomedical research (Grote Gansey et al., 1999).
5. Antioxidant and Antibacterial Activities
Calix[6]arenes have shown promising antioxidant and antibacterial activities. Their derivatives have been effective in reducing reactive species in neural cells and exhibit varying degrees of antibacterial action against different types of bacteria, indicating their potential in medical and pharmaceutical applications (Stephens et al., 2015).
properties
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWUKWFQCVKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369268 | |
Record name | Calix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calix[6]arene | |
CAS RN |
96107-95-8 | |
Record name | Calix[6]arene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96107-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calix[6]arene (contains ca. 5% Benzene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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